1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine is a chemical compound with the CAS number 1269530-61-1. It is classified as an organic compound, specifically within the category of phenylimidazoles, which are polycyclic aromatic compounds. This compound features a cyclopropyl group and a fluorophenyl substituent, contributing to its unique chemical properties and potential biological activities. Its molecular formula is and it has a molecular weight of 231.27 g/mol .
The synthesis of 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds in this class often utilize methods such as:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are not explicitly provided in the sources reviewed.
The molecular structure of 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine can be represented as follows:
The compound's structure can be visualized using various chemical drawing software or databases that provide structural representations based on its SMILES notation: Fc1cccc(c1)c1nc(n(c1N)C1CC1) .
While specific chemical reactions involving 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine are not extensively documented, compounds in this class generally participate in:
These reactions can lead to further derivatization of the compound, potentially enhancing its biological activity or modifying its physical properties.
The mechanism of action for 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with biological targets, particularly as an inhibitor of certain kinases. Notably, it has been identified as an inhibitor of mitogen-activated protein kinase 14, which plays a critical role in various cellular processes including proliferation, differentiation, and apoptosis . The precise biochemical pathways and effects on cellular signaling remain an area for further research.
The physical and chemical properties of 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.27 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties indicate that while some data is lacking, the compound's molecular weight suggests it may exhibit moderate volatility and solubility characteristics typical for small organic molecules .
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine has potential applications in scientific research, particularly in pharmacology due to its activity against specific kinases. It may serve as a lead compound for developing new therapeutic agents targeting diseases where mitogen-activated protein kinase pathways are implicated. Its unique structure also makes it a candidate for further modifications to enhance efficacy or reduce side effects in drug development .
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9